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Glutathione diethyl ester

Cat. No.: B1329971
CAS No.: 97451-40-6
M. Wt: 363.43 g/mol
InChI Key: IYXATRBAHYMOQL-UWVGGRQHSA-N
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Description

Fundamental Roles of Endogenous Glutathione (B108866) in Biological Processes

Endogenous glutathione is a multifaceted molecule that is integral to numerous cellular functions, from antioxidant defense to the regulation of gene expression. nih.govfrontiersin.org Its ubiquitous presence and high concentration in cells underscore its importance in maintaining a healthy cellular environment. researchgate.net

Glutathione is paramount for maintaining cellular homeostasis, the dynamic equilibrium required for proper cellular function and survival. mdpi.com It is involved in the regulation of cell proliferation, differentiation, and apoptosis (programmed cell death). nih.govnih.gov The balance between its reduced (GSH) and oxidized (GSSG) forms is a key indicator of the cellular redox state, which influences a vast array of cellular processes. nih.govnih.gov A stable GSH/GSSG ratio is crucial for protecting cells from damage and ensuring their normal function. nih.gov

One of the most well-characterized roles of glutathione is its function as a primary antioxidant. mdpi.comunirioja.es It directly neutralizes reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are harmful byproducts of normal metabolism that can cause significant damage to cellular components if left unchecked. nih.govnih.gov Glutathione also serves as a cofactor for antioxidant enzymes, such as glutathione peroxidase, which catalyzes the reduction of hydrogen peroxide and lipid peroxides, further mitigating oxidative stress. mdpi.comnih.gov

Glutathione plays a critical role in the detoxification of both xenobiotics (foreign compounds like drugs and pollutants) and endobiotics (compounds produced within the body). nih.govmdpi.com This process, known as conjugation, is primarily facilitated by a family of enzymes called glutathione S-transferases (GSTs). nih.govnih.gov These enzymes catalyze the attachment of glutathione to electrophilic compounds, rendering them more water-soluble and less toxic. nih.govmdpi.com These glutathione S-conjugates can then be more easily eliminated from the body. nih.govmdpi.com

Beyond its direct protective functions, glutathione is also a key player in redox-sensitive cellular signaling pathways. nih.govfrontiersin.org Changes in the intracellular glutathione concentration and its redox state can influence the activity of various transcription factors and signaling proteins. nih.govtorvergata.it This modulation of signaling pathways allows cells to adapt to changes in their environment, including responding to oxidative stress by upregulating the expression of protective genes. frontiersin.orgnih.gov For instance, the transcription factor Nrf2, a master regulator of the antioxidant response, can be activated under conditions of altered glutathione homeostasis. nih.gov

Limitations of Direct Exogenous Glutathione Supplementation for Intracellular Augmentation

Despite the clear benefits of maintaining adequate intracellular glutathione levels, direct oral or intravenous administration of glutathione has proven to be largely ineffective at increasing these levels. unirioja.espagepressjournals.org This is due to several factors. Orally administered glutathione is subject to degradation by digestive enzymes. unirioja.espagepressjournals.org Furthermore, glutathione itself is a hydrophilic molecule and does not readily cross cell membranes to enter the intracellular space where it is most needed. nih.govscienceopen.com Studies have shown that oral glutathione supplementation often fails to produce significant changes in biomarkers of oxidative stress or intracellular glutathione concentrations in healthy individuals. nih.gov

Conceptual Framework of Glutathione Ester Prodrug Development

To circumvent the limitations of direct glutathione supplementation, the concept of glutathione ester prodrugs was developed. nih.govscirp.org A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation within the body to release the active drug. scirp.org In the case of glutathione, esterification of one or both of its carboxyl groups creates more lipophilic molecules, such as glutathione monoethyl ester (GME) and glutathione diethyl ester (GDE). nih.govresearchgate.net This increased lipophilicity allows these ester derivatives to more easily penetrate cell membranes. nih.govnih.gov Once inside the cell, intracellular enzymes called esterases cleave the ester bonds, releasing free glutathione and restoring its intracellular concentration. nih.govmdpi.com Research has shown that glutathione esters are significantly more effective than glutathione itself at increasing intracellular glutathione levels in various cell types. nih.gov

Design Principles for Enhanced Cellular Permeability of Glutathione Prodrugs

The primary obstacle to the direct therapeutic application of glutathione is its inefficient transport into most cells. nih.gov The design of glutathione prodrugs, such as its ester derivatives, is centered on overcoming this poor membrane permeability. The core principle involves modifying the glutathione molecule to increase its lipophilicity, thereby facilitating its passage across the lipid bilayer of cell membranes. nih.gov

Esterification of one or both of glutathione's carboxyl groups masks the negative charges that hinder its diffusion across the cell membrane. nih.gov This chemical modification results in a more lipid-soluble compound that can more easily enter cells, likely through a process of diffusion driven by a concentration gradient. Once inside the cell, the ester groups are cleaved by ubiquitous intracellular esterases, releasing the active glutathione molecule where it is needed. sigmaaldrich.com This strategy effectively bypasses both the energy-dependent synthesis pathway and the limitations of extracellular GSH administration. This approach has been shown to be effective in various cell types, including lymphoid cells, fibroblasts, and hepatocytes. nih.gov

Classification and Overview of Key Glutathione Ester Derivatives (e.g., Mono-, Di-esters)

Glutathione prodrugs are primarily classified based on the number of esterified carboxyl groups. The most common derivatives are the monoesters and diesters. nih.gov

Glutathione Monoethyl Ester (GMEE or GEE): In this derivative, the carboxyl group of the glycine (B1666218) residue is esterified with an ethyl group. nih.govnih.gov GMEE is readily transported into cells and hydrolyzed intracellularly to increase GSH levels. nih.gov It has been demonstrated to be effective in raising intracellular GSH concentrations in various cell types. researchgate.net

This compound (GDEE): This compound has both the glycine and the glutamate (B1630785) carboxyl groups esterified. Research has shown that GDEE is transported into human cells much more effectively than the corresponding monoethyl ester. nih.govnih.gov Inside the cell, GDEE is rapidly converted to the monoethyl ester, which then serves as a sustained source for the production of glutathione over time. nih.govnih.gov This two-step conversion process can lead to higher intracellular levels of the monoester than can be achieved by administering the monoester directly. nih.govpnas.org

An interesting species-specific difference exists in the metabolism of these esters. While mouse plasma contains an enzyme (glutathione diester α-esterase) that rapidly splits GDEE to GMEE, human plasma lacks this activity. nih.govnih.gov This makes GDEE a particularly effective delivery agent for glutathione in human cells, as it remains intact in the plasma to be transported into cells before conversion. nih.gov

Table 1: Comparison of Glutathione Ester Derivatives

Feature Glutathione (GSH) Glutathione Monoethyl Ester (GMEE) This compound (GDEE)
Structure Tripeptide (Glu-Cys-Gly) Glycine carboxyl group is esterified Both glutamate and glycine carboxyl groups are esterified
Cellular Uptake Poor Effective nih.gov Highly effective in human cells nih.govnih.gov
Intracellular Conversion N/A Hydrolyzed to GSH by esterases sigmaaldrich.com Rapidly converted to GMEE, then to GSH nih.gov
Primary Advantage Endogenous antioxidant Enhanced cellular delivery compared to GSH researchgate.net Superior cellular uptake in humans, providing a sustained release of GSH nih.govnih.gov

Historical Trajectory and Contemporary Significance of this compound in Biomedical Research

The development of glutathione esters is rooted in the foundational understanding of glutathione's structure and function. Following the confirmation of its tripeptide structure in 1935, research in the latter half of the 20th century highlighted the challenge of its poor cellular uptake. This limitation prompted the search for modified versions that could effectively replenish intracellular GSH.

Pivotal research in the 1980s and 1990s, particularly by Alton Meister and his colleagues, established the rationale and methodology for synthesizing glutathione esters to enhance cellular transport. researchgate.netscispace.com Their work demonstrated that esterifying the carboxyl groups created molecules that could be taken up by cells and subsequently converted to glutathione, thereby raising intracellular levels. researchgate.net These initial studies validated glutathione esters as valuable tools for modulating cellular thiol levels.

In contemporary biomedical research, this compound continues to be a significant tool for investigating the roles of oxidative stress and glutathione depletion in a wide array of pathological conditions. It is used in experimental models to explore cellular protection mechanisms. For instance, studies have utilized glutathione esters to protect cells against radiation damage and oxidative injury. By enabling researchers to manipulate intracellular glutathione concentrations, GDEE helps to elucidate the role of oxidative stress in conditions such as neurodegenerative diseases, inflammation, and metabolic disorders. ontosight.ai The ability to effectively deliver glutathione into cells makes its esterified derivatives, particularly the diethyl ester, indispensable for ongoing research into cellular redox homeostasis and detoxification pathways.

Table 2: Historical Milestones in Glutathione and Glutathione Ester Research

Period Key Development Significance
Late 20th Century Recognition of poor cellular uptake of exogenous GSH. Spurred the search for modified versions of GSH for therapeutic and research purposes.
1980s-1990s Foundational research by Alton Meister and colleagues on glutathione ester synthesis. Established the methodology and rationale for using esterification to enhance cellular uptake of GSH. researchgate.net
1993 Report on the superior transport of GDEE into human cells compared to GMEE. Identified GDEE as a highly effective agent for delivering glutathione into human cells. nih.govnih.gov
Present Widespread use of GDEE in biomedical research. Enables investigation into the role of GSH in numerous pathological conditions, including oxidative stress, neurodegeneration, and inflammation. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H25N3O6S B1329971 Glutathione diethyl ester CAS No. 97451-40-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2S)-2-amino-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O6S/c1-3-22-12(19)7-16-13(20)10(8-24)17-11(18)6-5-9(15)14(21)23-4-2/h9-10,24H,3-8,15H2,1-2H3,(H,16,20)(H,17,18)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXATRBAHYMOQL-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80242981
Record name Glutathione diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80242981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97451-40-6
Record name Glutathione diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097451406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glutathione diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80242981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanisms of Cellular Permeation and Intracellular Biotransformation of Glutathione Diethyl Ester

Facilitated Entry into Cellular Compartments

The lipophilic nature of GSH-DEE, conferred by the addition of two ethyl ester groups, is central to its ability to efficiently traverse the lipid bilayer of cellular membranes. This enhanced permeability allows for the effective delivery of a glutathione (B108866) precursor into the intracellular environment, where it can be subsequently metabolized to its active form.

The esterification of the carboxyl groups of glutathione to form the diethyl ester significantly increases its hydrophobicity. This chemical modification allows the molecule to more readily partition into the lipid cell membrane, facilitating its transport into the cell. In contrast to glutathione itself, which is not efficiently transported into most cells, the esterified form can bypass the need for specific membrane transporters. This enhanced membrane translocation is a key factor in its utility as a glutathione delivery agent.

Research has demonstrated that GSH-DEE is transported much more effectively than the corresponding monoethyl ester into a variety of human cells. nih.gov This superior uptake has been observed across a range of cell types, including erythrocytes, peripheral blood mononuclear cells, fibroblasts, ovarian tumor cells, and purified T cells. nih.gov In these human cell lines, treatment with GSH-DEE leads to significantly higher intracellular levels of the monoester compared to direct application of the monoester itself, indicating rapid and efficient uptake and initial hydrolysis of the diethyl ester. nih.gov

Table 1: Comparative Cellular Uptake of Glutathione Diethyl Ester

Cell Type Relative Uptake Efficiency of GSH-DEE Key Findings
Human Erythrocytes High Rapid increase in cellular thiols upon treatment. nih.gov
Human Lymphoid Cells High Effectively increases intracellular glutathione levels. nih.gov
Human Fibroblasts High Transported more rapidly than the monoethyl ester. nih.gov
Human Ovarian Tumor Cells High Effective uptake in both cisplatin-sensitive and resistant lines. nih.gov
Human Purified T Cells High Greater uptake observed compared to the monoethyl ester. nih.gov

Intracellular Enzymatic Hydrolysis Pathways

Once inside the cell, GSH-DEE undergoes a two-step enzymatic conversion to release reduced glutathione. This process is mediated by intracellular esterases, which sequentially remove the ethyl groups.

The first step in the intracellular metabolism of GSH-DEE is its rapid conversion to glutathione monoethyl ester (GSH-MEE). Human cells quickly hydrolyze one of the ethyl ester groups, leading to a substantial increase in the intracellular concentration of the monoester. nih.gov This initial hydrolysis step is crucial as it primes the molecule for the final conversion to GSH. The intracellular levels of the monoester can rise to levels significantly higher than those achieved by the direct application of the monoester to the cells. nih.gov

Following the initial conversion to the monoethyl ester, intracellular esterases act on GSH-MEE to hydrolyze the remaining ethyl ester group. This final step releases reduced glutathione, thereby augmenting the intracellular GSH pool. nih.gov The high intracellular levels of the monoethyl ester provide a reservoir for the sustained production of glutathione over time. nih.gov

Table 2: Intracellular Biotransformation of this compound

Step Substrate Product Enzymatic Process
1 This compound (GSH-DEE) Glutathione Monoethyl Ester (GSH-MEE) Rapid hydrolysis by intracellular esterases. nih.gov
2 Glutathione Monoethyl Ester (GSH-MEE) Reduced Glutathione (GSH) Slower hydrolysis of the remaining ester group. nih.govnih.gov

Inter-Species Differences in this compound Metabolism and Implications for Research Models

Significant differences exist in the metabolism of GSH-DEE between species, which has important implications for the selection of animal models in research. Notably, mouse plasma contains a glutathione diester alpha-esterase activity that rapidly hydrolyzes GSH-DEE to its monoethyl ester in the bloodstream. nih.gov Consequently, in mice, both the mono- and diethyl esters tend to have similar effects on cellular glutathione levels, as the diethyl form is quickly converted to the monoethyl form extracellularly. nih.gov

In contrast, human plasma lacks this diester alpha-esterase activity. nih.gov This means that in humans, GSH-DEE remains intact in the plasma for a longer duration, allowing the more lipophilic diethyl ester to be directly taken up by cells. pnas.org This species-specific difference makes hamsters and certain other animals that also lack the plasma diester alpha-esterase more suitable models for studying the direct cellular effects of GSH-DEE as they more closely mimic human metabolism. nih.gov

Distinct Plasma Esterase Activities in Human vs. Rodent Models

The biotransformation of this compound (GSH-DEE) exhibits significant species-specific differences, primarily driven by variations in plasma esterase activity between humans and rodents, particularly mice. nih.govresearchgate.net In rodent models, such as mice, the plasma contains a highly active enzyme, glutathione diester α-esterase, which rapidly hydrolyzes GSH-DEE. nih.gov This enzymatic action leads to the prompt conversion of the diethyl ester to the glutathione monoethyl ester (GSH-MEE) within the bloodstream before it reaches the cells. nih.gov Consequently, in mice, both GSH-DEE and GSH-MEE tend to produce similar effects on cellular glutathione levels because the diester is largely converted to the monoester extracellularly. nih.gov

In stark contrast, human plasma lacks this specific glutathione diester α-esterase activity. nih.gov As a result, when GSH-DEE is introduced into human plasma, it is not readily broken down into the monoethyl ester. nih.gov This allows the intact GSH-DEE molecule to be transported into human cells, such as erythrocytes, peripheral blood mononuclear cells, and fibroblasts, much more effectively than GSH-MEE. nih.govpnas.org Once inside the human cells, the GSH-DEE is then rapidly converted to GSH-MEE. nih.gov This intracellular conversion leads to significantly higher intracellular levels of the monoester than what is achieved when cells are treated with the monoester directly. nih.gov This accumulation of intracellular monoester provides a sustained source for the subsequent production of glutathione. nih.gov

This fundamental difference in plasma enzymatic activity is a critical factor in the metabolic pathway of GSH-DEE. While rodents possess robust extracellular hydrolysis capabilities, the human system favors the intracellular conversion of the diethyl ester. nih.gov This distinction is not limited to mice; other rodent species also exhibit high levels of plasma carboxylesterases that are not present in human plasma. researchgate.netnih.gov

Table 1: Comparison of this compound Metabolism in Human vs. Mouse Plasma
ParameterHumanMouse
Key Plasma EsteraseLacks glutathione diester α-esteraseContains active glutathione diester α-esterase
Primary Site of GSH-DEE HydrolysisIntracellularExtracellular (in plasma)
Major Circulating Form After AdministrationThis compoundGlutathione Monoethyl Ester
Primary Form Entering the CellThis compoundGlutathione Monoethyl Ester
Intracellular ConversionGSH-DEE is converted to GSH-MEEGSH-MEE is converted to Glutathione

Relevance of Metabolic Profiles to Experimental Design and Interpretation

The pronounced differences in the metabolic profiles of this compound between humans and rodents have significant implications for the design and interpretation of preclinical studies. nih.govresearchgate.net The choice of animal model is crucial, as findings from studies using animals with dissimilar plasma esterase activity may not be directly translatable to human physiology. researchgate.netnih.gov

Given that mouse plasma rapidly hydrolyzes GSH-DEE to its monoethyl ester, studies using mice to evaluate the efficacy of the diethyl ester as a direct cellular delivery agent for glutathione may yield misleading results. nih.gov In such a model, the observed effects would largely be attributable to the monoethyl ester, not the diethyl ester itself. nih.gov This can obscure the true potential of GSH-DEE in a human context, where it is transported intracellularly more efficiently than the monoester. nih.govpnas.org

Therefore, for preclinical research intended to model human responses to GSH-DEE, it is imperative to select an animal species with a plasma esterase profile that more closely resembles that of humans. nih.gov Research indicates that hamsters, like humans, lack the plasma glutathione diester α-esterase and would therefore serve as a more appropriate animal model for such studies. nih.gov The use of a more suitable animal model ensures that the experimental results will more accurately reflect the pharmacokinetics and cellular uptake mechanisms that would occur in humans. nih.gov

The interpretation of experimental data must also be approached with a clear understanding of these metabolic distinctions. For example, if a study in rats, which have highly active plasma carboxylesterases, shows rapid clearance of an ester-based compound, it should not be automatically concluded that the same would occur in humans. researchgate.netnih.govrsc.org The higher and less specific hydrolase activity in rodent blood plasma can lead to a greater instability of ester-based compounds compared to what is observed in human plasma. researchgate.net

Table 2: Implications of Metabolic Differences for Experimental Research
Aspect of Experimental DesignConsideration Based on Metabolic DifferencesRecommendation
Animal Model SelectionRodents like mice and rats rapidly hydrolyze GSH-DEE in the plasma, which does not reflect the human metabolic pathway. nih.govSelect animal models that lack plasma glutathione diester α-esterase, such as hamsters, for studies intended to be extrapolated to humans. nih.gov
Interpretation of PharmacokineticsThe half-life and bioavailability of GSH-DEE will be significantly different in rodents compared to humans due to rapid extracellular metabolism in the former. researchgate.netAvoid direct extrapolation of pharmacokinetic data from rodent studies to humans without accounting for the differences in plasma esterase activity.
Assessment of Cellular UptakeIn rodent models, the primary molecule entering the cells will be GSH-MEE, not GSH-DEE. nih.govTo study the cellular transport of intact GSH-DEE, in vitro studies using human cells or in vivo studies in appropriate animal models are necessary. nih.govpnas.org
Evaluation of EfficacyThe therapeutic or protective effects observed in rodent models may be due to the action of GSH-MEE rather than GSH-DEE. nih.govEfficacy studies should be designed to differentiate between the effects of the diethyl and monoethyl esters, especially when using rodent models.

Impact of Glutathione Diethyl Ester on Intracellular Glutathione Homeostasis and Redox State

Quantitative Augmentation of Intracellular Reduced Glutathione (B108866) Levels

GDE is effectively transported into various human cell types, including erythrocytes, peripheral blood mononuclear cells, fibroblasts, and certain tumor cells. nih.govnih.gov Once inside the cell, it is rapidly converted to glutathione monoethyl ester and subsequently to glutathione, leading to a significant increase in intracellular GSH concentrations. nih.govnih.gov

The administration of GDE leads to a substantial increase in cytosolic glutathione levels. This is a direct result of the intracellular hydrolysis of the ester, which releases glutathione into the cytosol. nih.govnih.gov Studies have shown that GDE is much more effective at increasing cellular GSH levels than the corresponding monoethyl ester in human cells. nih.govnih.gov This enhanced delivery and subsequent conversion provide a sustained source for replenishing cytosolic GSH pools over time. nih.gov

A critical aspect of GDE's action is its ability to restore mitochondrial glutathione (mGSH) levels. caymanchem.comnih.gov The mitochondrial pool of GSH is compartmentalized from the cytosolic pool and is crucial for protecting against oxidative damage generated by the electron transport chain. nih.gov Depletion of mGSH is implicated in the pathogenesis of various diseases. nih.gov Treatment with glutathione esters, such as the ethyl ester, has been shown to recover depleted mGSH pools, thereby preventing mitochondrial dysfunction and subsequent cellular damage. nih.gov For instance, in models of cystic fibrosis, glutathione ethyl ester was found to increase mitochondrial GSH levels in epithelial lung cells. caymanchem.com Furthermore, the elevation of brain GSH by means of glutathione ethyl ester has demonstrated protective effects in models of neurodegenerative diseases by preserving mitochondrial function. nih.gov

Table 1: Impact of Glutathione Esters on Cellular Glutathione Levels

Cell Type/Model Treatment Effect on Glutathione Levels Reference
Human Lymphoid Cells Glutathione Ester Increased intracellular GSH caymanchem.com
C38 and IB3-1 epithelial lung cystic fibrosis cells 10 mM Glutathione ethyl ester Increased mitochondrial GSH levels caymanchem.com
Rat mesencephalic culture Glutathione monoethyl ester Dose-dependent elevation in intracellular GSH researchwithrutgers.com
Human erythrocytes, peripheral blood mononuclear cells, fibroblasts, ovarian tumor cells Glutathione diethyl ester More effective transport and higher intracellular monoester levels compared to monoethyl ester nih.gov

Modulation of the Glutathione Redox Potential (GSH/GSSG Ratio)

The ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), is a primary indicator of the cellular redox state. mdpi.comresearchgate.net A high GSH/GSSG ratio is indicative of a healthy, reducing environment, while a decrease in this ratio signals a shift towards oxidative stress. nih.gov

Under conditions of oxidative stress, GSH is oxidized to GSSG. mdpi.com The cell's ability to reduce GSSG back to GSH via the enzyme glutathione reductase is critical for maintaining redox homeostasis. mdpi.com By increasing the total intracellular pool of glutathione, GDE effectively enhances the cell's capacity to buffer against oxidative insults. This leads to a more robust system for the reduction of GSSG back to GSH, helping to preserve a favorable GSH/GSSG ratio even in the face of increased reactive oxygen species (ROS) production. caymanchem.com

The augmentation of intracellular GSH levels by GDE has a profound impact on the global cellular redox environment. caymanchem.commdpi.com This is not only due to the direct antioxidant properties of GSH but also its role as a cofactor for various enzymes involved in detoxification and redox signaling. mdpi.com A higher availability of GSH supports the function of these enzymes, thereby contributing to a more reduced intracellular environment. nih.gov The maintenance of a high GSH/GSSG ratio is crucial for preventing the oxidation of protein thiols and other sensitive cellular components, thus preserving their function. nih.gov Changes in the GSH/GSSG ratio are correlated with the biological status of the cell, with a more reduced state being associated with proliferation and a more oxidized state with apoptosis. nih.gov

Table 2: Glutathione Redox Ratio in Different Cellular States

Cellular State Approximate GSH/GSSG Ratio Reference
Healthy/Proliferating >100:1 nih.gov
Oxidative Stress Can decrease to 10:1 or less nih.gov
Differentiating Corresponds to Ehc ~ -200 mV nih.gov
Apoptotic Corresponds to Ehc ~ -170 mV nih.gov

Note: Ehc refers to the half-cell reduction potential of the GSSG/2GSH couple.

Effects on Precursor Amino Acid Availability and De Novo Glutathione Synthesis Regulation

While GDE provides an exogenous source of glutathione, the endogenous synthesis of GSH, known as the de novo pathway, is a tightly regulated process. nih.gov This pathway is dependent on the availability of its constituent amino acids: glutamate (B1630785), cysteine, and glycine (B1666218). nih.govelifesciences.org The rate-limiting step in this process is catalyzed by the enzyme glutamate-cysteine ligase (GCL). nih.gov

The administration of GDE can indirectly influence de novo synthesis. By increasing the intracellular glutathione pool, GDE can exert feedback inhibition on GCL, a known regulatory mechanism of this enzyme. This would consequently downregulate the de novo synthesis of glutathione. However, the primary utility of GDE lies in its ability to bypass the need for precursor amino acids and the enzymatic machinery of de novo synthesis, which can be particularly beneficial in conditions where the availability of precursors, such as cysteine, is limited or when the synthetic pathway is compromised.

Table 3: Chemical Compounds Mentioned | Compound Name | | | :--- | | this compound | | Glutathione | | Glutathione disulfide | | Glutathione monoethyl ester | | Glutamate | | Cysteine | | Glycine | | Reactive Oxygen Species |

Bypass of Rate-Limiting Steps in Endogenous Glutathione Biosynthesis

The primary strategic advantage of using GDE as a method to augment cellular GSH is its ability to bypass the normal, rate-limiting steps of endogenous biosynthesis. nih.gov The de novo synthesis of GSH is a tightly controlled process, primarily regulated at the level of the enzyme glutamate-cysteine ligase (GCL).

There are two main factors that limit the rate of endogenous GSH production:

Feedback Inhibition of GCL: As previously mentioned, GCL activity is subject to nonallosteric feedback inhibition by GSH. nih.gov When cellular GSH levels are high, the synthesis of its precursor, γ-GC, is slowed or halted. This mechanism ensures that the cell maintains GSH within an optimal homeostatic range and prevents excessive, wasteful production.

Availability of Cysteine: The availability of the amino acid cysteine is often the rate-limiting factor in GSH synthesis, as intracellular cysteine concentrations are typically near the Km value of GCL for this substrate. mdpi.com

GDE circumvents both of these regulatory checkpoints. By being transported directly into the cell and subsequently hydrolyzed to GSH, it delivers the final product without the need for the enzymatic machinery of the de novo pathway. nih.gov This direct supplementation of the cellular GSH pool is a useful strategy because it does not require ATP and, crucially, bypasses the GCL-catalyzed step that is feedback-inhibited by GSH. nih.gov

This bypass mechanism is particularly significant in conditions of oxidative stress or disease states where either GCL activity is impaired or cysteine availability is limited. For instance, in cases of acetaminophen-induced toxicity, where GSH stores are severely depleted, the administration of precursors like N-acetylcysteine (NAC) relies on a functional synthesis pathway. GDE, in contrast, can replenish GSH stores even if the synthetic pathway is compromised. Studies have shown that GSH esters can effectively increase cellular GSH in various tissues and are particularly effective in restoring mitochondrial GSH. nih.gov

Table 2: Comparison of Cellular Uptake and Hydrolysis of Glutathione Derivatives This table outlines the process by which GDE bypasses the standard synthesis pathway. It is efficiently transported into the cell and then converted to GSH, unlike GSH itself which is poorly transported.

CompoundCellular Transport EfficiencyPrimary Intracellular ConversionRate-Limiting Step Bypassed
Glutathione (GSH) LowN/ANo
This compound (GDE) HighGDE -> GEE -> GSHYes (GCL & GS)
Gamma-Glutamylcysteine (B196262) (γ-GC) Moderateγ-GC -> GSHYes (GCL)
N-acetylcysteine (NAC) HighNAC -> Cysteine -> γ-GC -> GSHNo

Glutathione Diethyl Ester in the Context of Cellular Antioxidant Defense Systems

Direct Contribution to Reactive Oxygen Species Scavenging

Once inside the cell, glutathione (B108866) diethyl ester is hydrolyzed to release glutathione, thereby augmenting the intracellular glutathione pool. This increased availability of glutathione enhances the direct scavenging of harmful free radicals.

Glutathione is a potent antioxidant capable of directly neutralizing a variety of free radicals, including the highly reactive hydroxyl radical. nih.govmdpi.com The mechanism of action involves the donation of a hydrogen atom from the thiol group of cysteine within the glutathione molecule, which effectively quenches the radical. bohrium.comresearchgate.net By increasing the intracellular concentration of glutathione, glutathione diethyl ester ensures a greater capacity for this direct radical scavenging activity, protecting cellular components from oxidative damage. nih.govnih.gov Theoretical studies have shown that the interaction and subsequent neutralization of hydroxyl radicals by glutathione is an energetically favorable process. nih.gov

Key Research Findings on Glutathione's Radical Scavenging
Radical SpeciesInteraction with GlutathioneSignificance
Hydroxyl Radical (•OH)Directly quenched by hydrogen donation from glutathione's thiol group. nih.govProtects against one of the most reactive and damaging free radicals. mdpi.com
Other Free RadicalsActs as a general free radical scavenger through its electron-donating properties. bohrium.comresearchgate.netProvides broad-spectrum protection against various forms of oxidative stress.

Glutathione plays a critical role in the detoxification of hydrogen peroxide and various organic peroxides, a process primarily catalyzed by the enzyme glutathione peroxidase. mdpi.comnih.gov In this reaction, two molecules of reduced glutathione (GSH) are oxidized to glutathione disulfide (GSSG) while the peroxide is reduced to water or a corresponding alcohol. mdpi.com this compound, by elevating intracellular GSH levels, provides the necessary substrate for these vital detoxification reactions, thereby protecting the cell from the damaging effects of peroxide accumulation. nih.govnih.govnih.gov

Synergistic Interactions with Enzymatic Antioxidant Systems

This compound enhances the cellular antioxidant network not only through direct scavenging but also by supporting the key enzymes that rely on glutathione.

Glutathione peroxidase (GPx) is a family of enzymes that are central to the detoxification of hydrogen peroxide and organic hydroperoxides. mdpi.commdpi.com The catalytic activity of GPx is entirely dependent on the availability of reduced glutathione as a cosubstrate. nih.gov By ensuring a sufficient supply of intracellular glutathione, this compound directly enhances the efficiency of GPx, allowing for the rapid and effective neutralization of peroxides. nih.govnih.gov This synergistic relationship is crucial for protecting cellular membranes and other components from lipid peroxidation and other forms of oxidative damage. nih.gov

Impact of Glutathione Availability on Glutathione Peroxidase Activity
Cellular Glutathione LevelGlutathione Peroxidase ActivityOutcome
LowLimited, due to substrate insufficiency. nih.govIncreased susceptibility to peroxide-induced damage.
High (supported by this compound)Enhanced, due to ample substrate availability. nih.govnih.govEfficient detoxification of peroxides and cellular protection. mdpi.com

Preservation of Protein Thiol Homeostasis through S-Glutathionylation Dynamics

Under conditions of oxidative stress, protein cysteine residues can become oxidized, leading to loss of protein function. S-glutathionylation is a reversible post-translational modification where glutathione forms a mixed disulfide with a protein cysteine residue. nih.govcreative-proteomics.combmbreports.org This process protects the protein thiol from irreversible oxidation. The balance between S-glutathionylation and deglutathionylation is critical for regulating protein function and cell signaling. bmbreports.orgmdpi.com By increasing the intracellular concentration of reduced glutathione, this compound helps to maintain a high GSH/GSSG ratio. nih.govnih.gov This high ratio favors the reversal of S-glutathionylation when the oxidative stress subsides, thus restoring the function of the modified proteins and preserving protein thiol homeostasis. The use of tagged versions of glutathione esters, such as biotin-conjugated glutathione ethyl ester, has been instrumental in studying the proteome of S-glutathionylated proteins. nih.govnih.gov

Role of Glutathione Diethyl Ester in Cellular Detoxification Pathways

Substrate Provision for Glutathione-S-Transferase Mediated Conjugation

The primary mechanism through which glutathione (B108866) detoxifies electrophilic compounds is via conjugation reactions catalyzed by the glutathione-S-transferase (GST) superfamily of enzymes. askthescientists.comnih.gov These enzymes facilitate the attachment of the sulfhydryl group of GSH to electrophilic centers on xenobiotic or endogenous molecules. youtube.com This process renders the compounds more water-soluble, less reactive, and more readily transportable out of the cell. tandfonline.comarxiv.org GDEE's principal role in this context is to ensure a sufficient supply of the essential substrate, GSH, for the GST-catalyzed reactions to proceed efficiently. nih.gov

Xenobiotics are foreign chemical substances, such as drugs, environmental pollutants, and carcinogens, that can cause cellular damage due to their electrophilic nature. askthescientists.comwjbphs.com The GST enzymes play a crucial role in the detoxification of these compounds by catalyzing their conjugation with glutathione. nih.govresearchgate.net This reaction effectively neutralizes their reactivity, preventing them from binding to and damaging critical cellular macromolecules like DNA and proteins. youtube.comarxiv.org By increasing the intracellular concentration of GSH, GDEE enhances the cell's ability to process and eliminate these harmful foreign substances. nih.govnih.gov The conjugation of GSH to electrophiles is the first step in a major detoxification route, preparing them for subsequent metabolic processing and removal from the body. mhmedical.comtandfonline.com

The conjugation of a xenobiotic with GSH marks its entry into the mercapturic acid pathway, a major route for the biotransformation and excretion of electrophilic compounds. tandfonline.comnih.gov Following the initial GST-catalyzed reaction, the resulting glutathione S-conjugate undergoes sequential enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues. youtube.comwikipedia.org The final step involves the N-acetylation of the remaining cysteine conjugate, forming a mercapturic acid. tandfonline.comwikipedia.org These N-acetyl-L-cysteine S-conjugates are highly water-soluble and are readily excreted from the body, primarily in the urine. tandfonline.comnih.gov Therefore, by providing the initial GSH substrate, GDEE is instrumental in initiating this entire detoxification cascade, which transforms hazardous lipophilic compounds into excretable mercapturic acids. askthescientists.comwikipedia.org

Detoxification of Endogenous Metabolites and Electrophilic Compounds

Cellular metabolism naturally produces a variety of potentially toxic endogenous compounds, including reactive oxygen species (ROS) and electrophilic metabolites. If not neutralized, these molecules can lead to oxidative stress and damage to cellular components. Glutathione is a key player in the detoxification of these substances. nih.govthepeakspa.com It can directly neutralize ROS and serves as a cofactor for enzymes like glutathione peroxidase, which detoxifies harmful peroxides. nih.govresearchgate.net Furthermore, the GST-mediated conjugation pathway is also responsible for managing endogenous electrophiles. nih.gov By ensuring robust intracellular GSH levels, GDEE supports the continuous neutralization of these harmful metabolic byproducts, maintaining cellular homeostasis and protecting against endogenous toxicity. nih.gov

Influence on Cellular Responses to Specific Environmental Toxins and Oxidants

The ability of GDEE to bolster intracellular GSH levels has been explored as a protective strategy against various environmental toxins and oxidants. Research has shown that compromised GSH levels are implicated in the pathophysiology of illnesses related to certain toxins, such as mycotoxins. nih.gov Experimental studies have demonstrated that replenishing cellular glutathione can mitigate the toxic effects of these agents. For example, the use of glutathione esters has been shown to restore immune cell function after exposure to mycotoxins. nih.gov This protective effect is attributed to the restored capacity of the cell to handle oxidative stress and to directly conjugate and neutralize the offending toxins. nih.govwbcil.com

Table 1: Experimental Use of Glutathione Esters in Mitigating Toxin-Induced Effects

Toxin/StressorExperimental ModelObserved Effect of ToxinProtective Outcome of Glutathione Ester AdministrationReference
MycotoxinsMouse dendritic cellsImpaired IL-12 secretion, increased airway inflammation and hyperreactivityRestored IL-12 secretion, prevention of increased airway inflammation and hyperreactivity nih.gov
Ochratoxin A (OTA)In vitro modelsIncreased reactive oxygen species (ROS) and 8-oxoguanine formationDecreased ROS and 8-oxoguanine formation (when GSH production maintained by NAC) nih.gov
Oxidative StressHuman cells (erythrocytes, fibroblasts, etc.)Depletion of intracellular glutathioneSignificant increase in intracellular glutathione levels, suggesting enhanced protection nih.govnih.gov

Glutathione Diethyl Ester Modulation of Key Cellular Processes and Signaling Networks

Regulation of Cell Proliferation and Differentiation Pathways

Glutathione (B108866) diethyl ester (GDE) is a cell-permeable derivative of glutathione (GSH) that can modulate intracellular GSH levels, thereby influencing fundamental cellular processes such as proliferation and differentiation. nih.govnih.gov The availability of intracellular GSH is closely linked to cell cycle progression and the maintenance of a reduced nuclear environment necessary for proliferation. plos.orgnih.gov

Research investigating the effects of depleting intracellular GSH provides indirect evidence for the role of GDE. For instance, the compound diethyl maleate (DEM), which depletes GSH, has been shown to impair the growth of 3T3 fibroblasts. plos.org The inhibitory effect of DEM on cell proliferation could be completely reversed by co-incubation with glutathione ethyl ester (GSHe), a related compound that replenishes intracellular GSH. plos.org This suggests that by increasing intracellular GSH, GDE can support normal cell proliferation. The cellular redox state, largely maintained by the GSH/GSSG (glutathione disulfide) ratio, fluctuates during the cell cycle, with higher GSH levels observed in the G2 and M phases. nih.gov This highlights the importance of adequate GSH levels, which can be supported by GDE, for proper cell cycle progression.

However, the direct effect of GDE on cell viability and proliferation can be cell-type specific and concentration-dependent. In a study on Melan-A melanocytes, GDE exhibited significant cytotoxicity at concentrations as low as 2 mM, leading to a profound decrease in cell viability. mdpi.comnih.gov This contrasts with glutathione monoethyl ester (GSH-MEE), which showed no cytotoxicity. mdpi.comnih.gov This finding indicates that while replenishing intracellular GSH is generally supportive of proliferation, GDE itself may have direct effects that can be detrimental to certain cell types.

The role of GSH in differentiation is also critical. Increased levels of GSH have been noted in various types of stem cells, where it helps maintain the "stemness" or undifferentiated state by defending against insults. wjgnet.com Conversely, an accumulation of reactive oxygen species (ROS), which can result from GSH depletion, tends to induce differentiation. wjgnet.com Therefore, by modulating the intracellular redox state, GDE can participate in the complex signaling networks that govern the balance between self-renewal and differentiation in stem cell populations. wjgnet.com

Table 1: Effect of Glutathione Esters and Depleting Agents on Cell Proliferation and Viability

CompoundCell TypeEffectSource
Diethyl Maleate (DEM)3T3 FibroblastsImpaired cell proliferation plos.org
Glutathione Ethyl Ester (GSHe)3T3 Fibroblasts (DEM-treated)Restored cell proliferation plos.org
Glutathione Diethyl Ester (GDE)Melan-A CellsProfound cellular toxicity and reduced viability at ≥2 mM mdpi.comnih.gov
Glutathione Monoethyl Ester (GSH-MEE)Melan-A CellsNo cytotoxic activity observed mdpi.comnih.gov

Influence on Apoptotic and Necrotic Cell Death Mechanisms

This compound plays a significant role in modulating cell death pathways, primarily apoptosis and necrosis, by regulating the intracellular GSH pool. A decrease in cellular GSH levels is considered a key signal that can initiate apoptosis through either the death receptor (extrinsic) or mitochondrial (intrinsic) pathways. nih.gov The maintenance of a reduced intracellular environment by GSH is a central anti-apoptotic function. nih.gov

Studies using agents that deplete GSH, such as acetaminophen, diethylmaleate (DEM), or phorone, have shown that significant GSH depletion can cause dose-dependent necrosis in cultured mouse hepatocytes. nih.gov Furthermore, this depletion sensitizes the cells to tumor necrosis factor-alpha (TNF-α)-induced apoptosis. nih.gov The protective role of GSH in these contexts was demonstrated by the use of glutathione monoethyl ester (GSH-EE), which effectively protected the hepatocytes from both necrosis and TNF-α-induced apoptosis. nih.gov This strongly implies that GDE, by serving as a delivery vehicle for intracellular GSH, would confer similar protection against these forms of cell death. nih.govnih.gov

The export of GSH from the cell is also an important event in the progression of apoptosis. nih.gov In some cell models, the efflux of GSH is an early event that triggers apoptotic signaling. nih.gov By maintaining high intracellular levels of GSH, GDE can counteract this efflux, thereby inhibiting the progression of apoptosis. Increased cellular GSH levels have been shown to confer protection against Fas-induced apoptosis, a protective effect attributed to its antioxidant activity. nih.gov

Participation in Redox Signaling and Gene Expression Control

Glutathione is a central player in redox signaling, a mechanism where reactive oxygen species (ROS) and reactive nitrogen species (RNS) act as signaling molecules to regulate various cellular processes. frontiersin.org GDE influences these pathways by supplying GSH, which is crucial for maintaining the cellular thiol-redox status. frontiersin.orgnih.gov The ratio of reduced GSH to its oxidized form, glutathione disulfide (GSSG), is a primary indicator of the cellular redox environment. frontiersin.org

GSH's role extends beyond simple antioxidant defense; it has a specific signaling function in redox regulation. nih.govpnas.org The reversible formation of mixed disulfides between GSH and protein cysteine residues, a process known as S-glutathionylation, is a key mechanism for redox regulation of protein function, analogous to phosphorylation. pnas.orgresearchgate.net This modification can protect protein thiols from irreversible oxidation and modulate the activity of enzymes and transcription factors. nih.gov

Gene expression profiling studies have revealed that GSH levels significantly impact the cellular response to oxidative stress. nih.govresearchgate.net In experiments where cellular GSH was depleted, the expression of a multitude of genes regulated by hydrogen peroxide (H₂O₂) was altered. nih.govresearchgate.net These GSH-dependent genes fall into categories such as transcription, NF-κB activation, and DNA methylation. nih.gov This demonstrates that the intracellular GSH concentration, which can be modulated by GDE, is a critical factor in controlling gene expression programs in response to redox signals. nih.govresearchgate.net

Activation and Translocation of Nrf2 and Antioxidant Response Elements

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a primary transcription factor that regulates the expression of a wide array of cytoprotective genes, including those involved in GSH synthesis and metabolism. frontiersin.orgnih.govmdpi.com This regulation is mediated through a cis-acting enhancer sequence known as the Antioxidant Response Element (ARE). nih.govnih.gov The Keap1/Nrf2/ARE pathway is a central mechanism for cellular defense against oxidative and electrophilic stress. nih.govnih.gov

Activation of the Nrf2 pathway is triggered by alterations in the cellular redox state, such as those caused by ROS, electrophiles, or a decrease in the GSH pool. nih.govresearchgate.net Under basal conditions, the protein Keap1 binds to Nrf2 in the cytoplasm, leading to its degradation. nih.gov Oxidative or electrophilic stress modifies key cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to accumulate and translocate to the nucleus, where it binds to the ARE and initiates the transcription of target genes. nih.gov

Modulation of Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., p38 MAPK)

Mitogen-activated protein kinase (MAPK) cascades are key signaling pathways that convert extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and apoptosis. nih.gov The intracellular redox state, particularly the level of GSH, is a critical regulator of these pathways. nih.gov The stress-activated MAPK pathways, including the p38 MAPK and Jun N-terminal protein kinases (JNK), are particularly sensitive to redox modulation. nih.gov

Research has shown that depletion of intracellular GSH can lead to the activation of MAPK pathways. In mice, GSH depletion induced by L-buthionine-S-R-sulfoximine (BSO) resulted in the phosphorylation (activation) of p38 MAPK in the liver and kidney. nih.gov This activation was associated with downstream events, including the phosphorylation of c-Jun and the nuclear translocation of other transcription factors. nih.gov The activation of both p38 MAPK and JNK by alkylating agents is also regulated by the level of intracellular GSH. nih.gov

Conversely, maintaining or increasing intracellular GSH levels can abrogate these stress responses. Pretreatment with the thiol antioxidant N-acetylcysteine (NAC) was shown to prevent the activation of p38 MAPK following GSH depletion. nih.gov Given that GDE effectively increases intracellular GSH, it can be inferred that it would modulate MAPK signaling by helping to maintain a reduced intracellular environment. nih.gov By preventing a drastic drop in GSH levels during oxidative stress, GDE could dampen the activation of pro-apoptotic stress kinases like p38 MAPK, thereby promoting cell survival.

Interplay with Autophagy Induction and Regulation via Thiol Redox State Alterations

Autophagy is a cellular catabolic process responsible for the degradation of damaged organelles and long-lived proteins, playing a crucial role in cellular homeostasis. Emerging evidence indicates that this process is tightly regulated by the cellular redox state, particularly the thiol redox status influenced by glutathione. tandfonline.com

Studies have demonstrated that nutrient starvation, a classic inducer of autophagy, leads to a significant decrease in intracellular GSH levels in carcinoma cell lines. tandfonline.com This decrease shifts the intracellular redox state toward more oxidizing conditions, which contributes to the modulation of autophagy. tandfonline.com Maintaining intracellular GSH levels by treatment with GSH ethyl ester was shown to affect the kinetics of autophagy activation, underscoring the regulatory role of GSH in this process. tandfonline.com

Furthermore, direct alteration of the thiol redox state can induce autophagy. Thiol-oxidizing agents, such as diamide, and thiol-alkylating agents, like diethyl maleate, have been shown to activate autophagy. tandfonline.com This provides strong evidence that changes in the thiol redox state are a contributing factor to the initiation of the autophagic process. The activity of certain autophagy-related proteins (Atg), such as Atg4, is known to be regulated by the reversible oxidation of a key cysteine residue. tandfonline.com

Therefore, GDE, by delivering GSH into the cell, can influence the induction and regulation of autophagy. nih.gov By helping to maintain the reduced state of critical protein thiols, GDE can modulate the activity of redox-sensitive components of the autophagic machinery. This interplay suggests that GDE could be involved in the fine-tuning of the autophagic response to cellular stress, contributing to the cell's decision between survival and death. tandfonline.com

Advanced Research Methodologies and Experimental Models for Glutathione Diethyl Ester Studies

In Vitro Cellular Systems and Their Applications

In vitro models provide a controlled environment to study the cellular and molecular mechanisms of GDE uptake and action. Human cell lines, both immortalized and primary, are invaluable for understanding its potential therapeutic applications in humans.

Immortalized and Primary Human Cell Lines (e.g., Lymphoid Cells, Fibroblasts, Endothelial Cells, Hepatocytes)

The study of GDE in various human cell lines has demonstrated its superior ability to increase intracellular GSH compared to its parent compound or the monoethyl ester. Research has shown that human cells, including erythrocytes, peripheral blood mononuclear cells, and fibroblasts, transport GDE much more effectively than the corresponding monoethyl (glycyl) ester. nih.govnih.gov

Lymphoid Cells: Studies using human lymphoid cell lines, such as the CEM line, have been instrumental in demonstrating the protective effects of glutathione (B108866) esters against radiation damage. nih.govpnas.org Glutathione itself is not effectively transported into these cells. nih.gov However, its esterified derivatives can readily enter the cells, leading to significantly increased intracellular GSH levels. nih.gov

Fibroblasts: Normal human skin fibroblasts, as well as those from patients with genetic deficiencies in GSH synthesis, have been used to show that glutathione esters are readily transported and hydrolyzed intracellularly. nih.govpnas.org This leads to cellular GSH levels that can surpass normal physiological concentrations. nih.gov

Endothelial Cells: In studies involving murine lung endothelial cells (MLEC), restoring GSH levels by pre-treatment with GSH-ethyl-ester has been shown to reduce the oxidative environment. nih.gov This suggests a critical role for endothelial GSH biosynthesis in maintaining vascular function, which can be supported by GDE. nih.gov

The enhanced uptake of GDE in human cells is particularly significant because human plasma lacks the glutathione diester α-esterase activity found in some animals, like mice. nih.govnih.gov This means the diester remains intact in the human bloodstream, allowing for its efficient transport into cells before being metabolized. nih.gov

Specialized Mammalian Cell Models (e.g., Ovarian Tumor Cells, T-Lymphocytes, Melanocytes, Monocytes)

Specialized cell models are employed to investigate the efficacy and mechanisms of GDE in specific pathological or physiological contexts.

Ovarian Tumor Cells: Human ovarian tumor cells have been shown to transport GDE very effectively. nih.gov In one study, the 1A9 ovarian tumor cell line exhibited a total thiol uptake of 93.1 nanomoles per million cells when treated with GDE. smolecule.com Given the role of GSH in chemoresistance in ovarian cancer, modulating its levels with prodrugs like GDE is an area of significant research interest. nih.govscirp.org

T-Lymphocytes: Purified human T-cells are another cell type where GDE demonstrates much more effective transport compared to the monoethyl ester. nih.govpnas.org This is crucial for studying the role of GSH in immune function and oxidative stress within these critical immune cells.

Melanocytes: The effect of glutathione derivatives on melanin (B1238610) production has been examined in Melan-A cells. mdpi.com While glutathione itself showed no inhibitory effect on melanin production, its ester derivatives were investigated. mdpi.comnih.gov However, one study reported that GDE exhibited profound cellular toxicity in Melan-A cells at concentrations as low as 2 mM, precluding its use in subsequent anti-melanogenesis experiments in that particular study. nih.govmdpi.com

The following table summarizes the comparative uptake of GDE in different human cell lines from a key study.

Table 1: Total Thiol Levels in Human Cells After Incubation with Glutathione Esters
Cell TypeTreatmentTotal Thiols (nmol/10^6 cells)
Human Ovarian Tumor Cells (1A9)Glutathione Monoethyl Ester17.8
Glutathione Diethyl Ester93.1

Quantitative Analysis of Intracellular this compound Uptake and Metabolite Formation

A key aspect of GDE research is quantifying its uptake and subsequent conversion to GSH. Studies have shown that once inside human cells, GDE is rapidly converted to the glutathione monoethyl ester (GME). nih.govnih.gov The intracellular levels of this monoester can become significantly higher than those achieved when cells are treated with the monoester directly. nih.govnih.gov This high intracellular concentration of the monoester provides a sustained reservoir for the continuous production of glutathione over time. nih.govnih.gov

The metabolic pathway within human cells involves the following steps:

Uptake: GDE, being more lipophilic than GSH, readily crosses the cell membrane.

First Hydrolysis: Intracellular esterases cleave one of the ethyl groups, converting GDE to GME.

Second Hydrolysis: GME is further hydrolyzed to release free, active glutathione (GSH).

This two-step hydrolysis process is advantageous as it creates a sustained release mechanism for GSH, which is crucial for maintaining cellular redox balance and antioxidant defenses. nih.gov

Ex Vivo and Non-Human In Vivo Models

While in vitro studies provide valuable mechanistic data, in vivo models are essential for understanding the systemic effects, bioavailability, and organ-specific modulation of GSH by GDE.

Rodent Models for Systemic and Organ-Specific Glutathione Modulation (e.g., Mice, Rats)

Rodent models have been widely used to study the in vivo effects of glutathione esters.

Mice: In mice, GDE is rapidly hydrolyzed to the monoethyl ester by a plasma glutathione diester α-esterase. nih.govnih.gov Consequently, both the mono- and diesters produce similar effects on cellular glutathione levels in these animals. nih.gov Oral administration of the monoethyl ester to mice has been shown to successfully increase cellular GSH levels in tissues such as the liver, kidney, spleen, pancreas, and heart. ox.ac.uk

Rats: Studies in rats have demonstrated that intravenous administration of glutathione monoethyl ester can effectively enhance tissue and plasma GSH concentrations. nih.gov In contrast, administering GSH itself did not significantly increase tissue levels and even led to a decrease in hepatic GSH in normal rats. nih.gov This highlights the superior bioavailability of the esterified form for replenishing tissue antioxidant stores. nih.gov

Use of Specific Animal Models Lacking Plasma Diesterases (e.g., Hamsters)

A critical consideration in selecting an animal model for GDE research is the presence or absence of plasma diesterases that can hydrolyze the compound before it reaches target cells. As mentioned, mouse plasma contains such an enzyme, which is absent in human plasma. nih.govnih.gov

Hamsters: Hamsters, like humans, lack plasma glutathione diester α-esterase. nih.govpnas.org This makes them a particularly suitable animal model for studying the transport and efficacy of GDE. nih.gov In hamster models, GDE is expected to remain intact in the circulation for longer, allowing for more efficient uptake by various tissues before any extracellular hydrolysis occurs. This metabolic similarity to humans makes the hamster a valuable tool for preclinical investigations of GDE's therapeutic potential. nih.gov

The following table summarizes the key differences in GDE metabolism between common research models.

Table 2: Species-Specific Differences in Plasma Metabolism of this compound
SpeciesPresence of Plasma Glutathione Diester α-EsteraseImplication for GDE Research
HumanAbsentGDE remains intact in plasma, allowing for efficient cellular uptake.
MousePresentGDE is rapidly converted to the monoester in plasma; effects are similar to administering the monoester.
HamsterAbsentServes as a suitable animal model that mimics human plasma metabolism of GDE.

Reproductive Biology Models (e.g., Mouse and Bovine Oocyte Maturation Studies, Primate Models)

This compound (GSH-OEt) serves as a critical tool in reproductive biology research, particularly in studies focused on oocyte maturation and early embryo development. Oocytes, the female germ cells, rely heavily on intracellular glutathione (GSH) to counteract oxidative stress, a key factor that can impair developmental competence. The use of GSH-OEt, a cell-permeable precursor to GSH, allows researchers to artificially elevate intracellular GSH levels and study the effects on oocyte quality and resilience.

Studies on mouse oocytes have yielded similar findings, showing that preincubation with GSH-OEt improves the developmental competence and cryotolerance of vitrified oocytes. mdpi.com The increased intracellular GSH content helps mitigate the oxidative damage and supports better outcomes after in vitro fertilization. mdpi.com

While less common, research has also extended to primate models . The fundamental mechanisms of oxidative stress and GSH-dependent protection are conserved across mammals, and studies have shown that GSH-OEt can enhance oocyte GSH levels during maturation in primates, suggesting its potential to improve outcomes in assisted reproductive technologies. nih.gov

The table below summarizes key findings from studies using this compound in bovine oocyte maturation.

Feature AssessedControl GroupGSH-OEt Treated GroupKey OutcomeSource(s)
Intracellular GSH Content Baseline levelsSignificantly increasedGSH-OEt effectively elevates oocyte GSH. publish.csiro.au
Blastocyst Total Cell Number Standard numberSignificantly higherImproved embryo quality. publish.csiro.au
Post-Vitrification Viability Lower developmental ratesImproved resilience and developmentProtects against cryopreservation-induced stress. nih.govmdpi.com
Oocyte Quality in Aged Cows Higher ROS, lower developmentReduced ROS, improved fertilization & developmentReverses age-related decline in competence. nih.gov

Lower Eukaryotic Models for Fundamental Redox Regulation (e.g., Chlamydomonas)

Lower eukaryotes, such as the unicellular green alga Chlamydomonas reinhardtii, serve as powerful model organisms for dissecting the fundamental mechanisms of cellular redox regulation. nih.gov In photosynthetic organisms like Chlamydomonas, the cellular redox state is intricately linked to the energy balance in the chloroplast, where excess light energy can lead to the production of reactive oxygen species (ROS). osti.gov To counteract this, these organisms possess robust antioxidant systems, in which glutathione (GSH) plays a central role. nih.govosti.gov

The ascorbate-glutathione cycle is a key pathway in Chlamydomonas for detoxifying ROS and maintaining redox homeostasis. nih.govosti.gov Glutathione is maintained in its reduced state by glutathione reductase and participates in a wide range of cellular processes, including the regulation of protein function through a post-translational modification known as glutathionylation. nih.gov This modification, the formation of a mixed disulfide between GSH and a protein cysteine, can protect proteins from irreversible oxidation and act as a regulatory switch. nih.gov

Proteomic surveys in Chlamydomonas have identified hundreds of proteins that are potential targets for glutathionylation, highlighting its importance in regulating diverse biological pathways, most notably the Calvin-Benson cycle for carbon fixation. nih.gov Given the central role of GSH in these processes, experimental manipulation of intracellular GSH levels is crucial for understanding its regulatory functions. This compound, due to its ability to efficiently cross cell membranes and increase intracellular GSH, represents a valuable pharmacological tool for such studies. nih.gov By using GSH-OEt, researchers can investigate the downstream consequences of elevated GSH pools on gene expression, protein activity, and the organism's response to oxidative stress, providing deeper insights into the complex redox signaling networks that govern cellular life. nih.gov

Cutting-Edge Biochemical, Molecular, and Omics Technologies

High-Resolution Detection and Quantification of Glutathione Redox States and Ester Metabolites

Accurately measuring the intracellular concentrations of this compound, its metabolites, and the resulting shifts in the glutathione redox state (the ratio of reduced GSH to oxidized GSSG) is fundamental to its study. nih.gov Modern analytical techniques provide the necessary sensitivity and specificity for this purpose.

High-performance liquid chromatography (HPLC) is a cornerstone method for separating and quantifying glutathione and related thiols. semanticscholar.org When coupled with fluorescence detection or, more powerfully, with tandem mass spectrometry (LC-MS/MS), it allows for the precise measurement of GSH, GSSG, and other related compounds in cell and tissue lysates. semanticscholar.org Isotope dilution mass spectrometry, where stable isotope-labeled internal standards are used, offers the highest degree of accuracy for quantification. semanticscholar.org These methods can be adapted to detect the transient intracellular appearance of glutathione monoethyl ester, the intermediate formed after GSH-OEt enters the cell and is partially hydrolyzed. nih.gov

For live-cell analysis, a new generation of reversible, reaction-based fluorescent probes has been developed. nih.govnih.gov Probes like RealThiol (RT) can quantitatively monitor real-time glutathione dynamics in living cells using confocal microscopy or high-throughput flow cytometry. nih.govnih.gov These probes react rapidly and reversibly with GSH, and their ratiometric fluorescence output provides a direct measure of the intracellular GSH concentration, allowing researchers to observe the rapid increase in GSH following the administration of GSH-OEt. nih.gov

The table below compares different methodologies for glutathione detection.

MethodologyPrincipleApplicationAdvantagesLimitations
LC-MS/MS Chromatographic separation followed by mass-based detection and quantification.Accurate quantification of GSH, GSSG, and ester metabolites in cell lysates.High specificity and sensitivity; considered the gold standard for quantification.Requires cell destruction; does not provide real-time data from living cells.
Enzymatic Assays Spectrophotometric measurement based on the enzymatic recycling of glutathione.Bulk quantification of total and oxidized glutathione in lysates.Widely accessible and cost-effective.Can be prone to interference; provides an average from a cell population.
Fluorescent Probes (e.g., RealThiol) Reversible chemical reaction with GSH causes a change in fluorescence properties.Real-time, quantitative imaging of GSH dynamics in single living cells.Provides high spatial and temporal resolution; enables high-throughput analysis.Requires specialized imaging equipment; probe delivery and calibration can be complex.

Proteomic and Transcriptomic Profiling of Redox-Sensitive Proteins and Genes

The introduction of this compound into a biological system alters the intracellular redox environment, triggering widespread changes in gene expression and protein modification. Transcriptomic and proteomic approaches are essential for capturing this global response.

Transcriptomic profiling , typically performed using microarray or RNA-sequencing (RNA-Seq), reveals how changes in the glutathione pool affect gene expression. Studies have demonstrated that the cellular GSH status has a specific signaling role in redox regulation, influencing the expression of hundreds of genes in response to an oxidative challenge. nih.gov By depleting or increasing GSH levels (e.g., via GSH-OEt), researchers can identify genes whose expression is potentiated or inhibited by the availability of glutathione. nih.gov These analyses have revealed that GSH status can impact key signaling pathways, including those governed by NF-κB and AP-1, as well as genes involved in inflammation, cell cycle, and DNA methylation. nih.gov

Redox proteomics is a specialized field that identifies and quantifies proteins subject to redox-based post-translational modifications, such as glutathionylation. mdpi.comnih.gov Mass spectrometry-based techniques are used to pinpoint proteins that form mixed disulfides with glutathione under specific conditions. nih.gov Following treatment of cells with an oxidant to induce glutathionylation, proteins can be isolated and analyzed to identify the specific cysteine residues that were modified. nih.gov This approach has been used to identify numerous glutathionylated proteins involved in critical cellular functions, including metabolism (e.g., enolase) and protein folding (e.g., cyclophilin), suggesting that glutathionylation is a widespread mechanism for redox regulation. nih.gov Applying these proteomic techniques after GSH-OEt administration can help elucidate how an increased GSH supply modulates protein function and signaling under both normal and stressed conditions. researchgate.net

Advanced Imaging Techniques for Subcellular Redox Dynamics

Understanding where and when redox changes occur within a cell is critical for linking them to specific physiological events. Advanced imaging techniques using genetically encoded biosensors and synthetic fluorescent probes allow for the visualization of subcellular redox dynamics in real time.

Genetically encoded redox-sensitive green fluorescent proteins (roGFPs) are powerful tools for this purpose. researchgate.net These proteins contain engineered cysteine residues that can form a disulfide bond, altering the protein's fluorescence properties in response to the local redox potential. researchgate.net When fused to a glutaredoxin (Grx1), the roGFP probe specifically and rapidly equilibrates with the glutathione redox couple (GSH/GSSG), allowing for the dynamic live imaging of the glutathione redox potential (EGSH) with high sensitivity. researchgate.net By targeting these Grx1-roGFP2 sensors to specific organelles (e.g., mitochondria, nucleus, endoplasmic reticulum), researchers can monitor the distinct redox environments within different cellular compartments and observe how they respond to stimuli, including the influx of GSH from a precursor like GSH-OEt. sciencedaily.commdpi.com

Another advanced approach involves the use of organelle-targeted, reversible ratiometric fluorescent probes like HaloRT. nih.gov This system utilizes a synthetic probe that binds to a HaloTag protein, which can be genetically directed to any subcellular location. This technology enables the quantitative measurement of GSH concentrations in specific organelles, such as the nucleus and cytosol, with high spatial resolution. nih.gov Using these tools, researchers can definitively investigate long-standing questions, such as whether a GSH concentration gradient exists between different organelles and how this distribution is affected by the cellular import of glutathione esters. nih.gov These imaging techniques provide an unprecedented view of the intricate spatiotemporal regulation of cellular redox homeostasis.

Comparative Academic Studies of Glutathione Diethyl Ester Versus Other Glutathione Derivatives

Comparative Cellular Permeation and Intracellular Delivery Efficiencies

A primary measure of a glutathione (B108866) prodrug's utility is its ability to permeate the cell membrane and effectively increase intracellular GSH levels. The efficiency of this process is highly dependent on the nature of the ester modification.

Quantitative Comparison with Glutathione Monoethyl Ester in Various Cell Types

Extensive research has established that Glutathione Diethyl Ester is transported into human cells significantly more effectively than its monoethyl counterpart, Glutathione Monoethyl Ester (GSH-MEE or GME). nih.govnih.gov This enhanced uptake has been observed across a wide array of human cell types, including erythrocytes, peripheral blood mononuclear cells, fibroblasts, and ovarian tumor cells. nih.gov

The mechanism behind this superior efficacy involves GDE acting as a highly efficient delivery vehicle for GME. Once inside the cell, GDE is rapidly hydrolyzed by intracellular esterases, first converting into GME. This process leads to an accumulation of intracellular GME at levels substantially higher than what can be achieved by administering GME directly. nih.gov This elevated pool of GME then serves as a sustained-release reservoir for the subsequent hydrolysis to free GSH, effectively amplifying the intracellular glutathione concentration. nih.gov

In a direct comparison using P388D1 macrophage cells, treatment with 1 mM GDE resulted in a marked increase in cellular glutathione concentration, whereas there was very little delivery of glutathione observed with GME treatment. nih.gov This highlights the diester form as a much more potent vehicle for intracellular glutathione delivery than the monoester. nih.gov

Table 1: Comparative Efficacy of GDE vs. GME in Elevating Intracellular Glutathione

CompoundCell Types StudiedObserved Cellular Uptake EfficiencyIntracellular ConversionKey Finding
This compound (GDE)Human Erythrocytes, Fibroblasts, Ovarian Tumor Cells, P388D1 Macrophages nih.govnih.govHigh; significantly more effective than GME nih.govnih.govRapidly hydrolyzed to GME, then to GSH nih.govnih.govActs as a superior prodrug, leading to high intracellular levels of GME and GSH nih.gov
Glutathione Monoethyl Ester (GME)Human Erythrocytes, Fibroblasts, Ovarian Tumor Cells, P388D1 Macrophages nih.govnih.govLow to moderate; much less effective than GDE nih.govnih.govHydrolyzed to GSH ox.ac.ukLimited cellular permeation restricts its ability to significantly raise intracellular GSH levels when administered externally nih.gov

Analysis Against Monomethyl and Monoisopropyl Glutathione Esters

When compared to other monoalkyl esters, such as the monomethyl (GSH-OMe) and monoisopropyl (GSH-MIPE) derivatives, GDE exhibits different properties, particularly concerning cellular viability and specific biological activities. While all these ester forms are designed to be more lipophilic than GSH to enhance cellular uptake, their effects can vary significantly. nih.gov

In a study involving Melan-A, Mel-Ab, and B16F10 melanoma cell lines, GDE displayed profound cellular toxicity even at low concentrations (2 mM). mdpi.com In contrast, Glutathione Monoisopropyl Ester (GSH-MIPE) showed only slight toxicity at higher concentrations (8 mM), while GSH-MEE was found to be non-toxic. mdpi.com This suggests that while the diethyl ester form may have high membrane permeability, it can also lead to adverse cellular effects in certain contexts, a factor not observed with the monoethyl or monoisopropyl esters in that specific study. mdpi.comresearchgate.net This difference in cytotoxicity prevented further investigation of GDE in those particular experiments. mdpi.com

While direct, quantitative comparisons of the cellular permeation rates of GDE against GSH-OMe and GSH-MIPE are not as extensively documented as those against GME, the available evidence suggests that the choice of ester group significantly influences the compound's ultimate biological impact, which extends beyond simple delivery efficiency to include potential cytotoxicity. nih.govmdpi.com

Differential Effects on Glutathione Pool Expansion and Redox Modulation

The primary goal of administering a GSH prodrug is to expand the intracellular glutathione pool, thereby enhancing the cell's antioxidant capacity and modulating its redox state. The redox state is often indicated by the ratio of reduced glutathione (GSH) to oxidized glutathione disulfide (GSSG). nih.govnih.govnih.gov

Due to its superior delivery efficiency, GDE is highly effective at expanding the total glutathione pool within human cells. nih.gov This robust increase in intracellular GSH directly enhances the cell's capacity to neutralize reactive oxygen species and maintain a healthy redox balance, which is crucial for preventing oxidative stress. nih.govmdpi.comresearchgate.net

A key differential effect of GDE was observed in P388D1 macrophages. Beyond delivering glutathione, GDE treatment also increased the cellular concentrations of the precursor amino acids cysteine and gamma-glutamylcysteine (B196262). nih.gov This finding suggests that GDE not only supplements the GSH pool directly via hydrolysis but may also stimulate de novo synthesis of glutathione. nih.gov This dual-action mechanism for expanding the glutathione pool distinguishes it from GME, which did not show a similar effect on precursor levels. nih.gov By significantly increasing the concentration of reduced GSH, these esters shift the cellular redox buffer, favoring a more reducing environment and protecting cellular components from oxidative damage. nih.govnih.gov

Divergent Impacts on Specific Cellular Functions and Biochemical Pathways

The differences in delivery efficiency and cellular processing between GDE and other glutathione derivatives lead to divergent effects on specific biological processes.

A prominent example is in the field of melanogenesis. In studies on melanoma cell lines, GDE was found to be highly cytotoxic. mdpi.comresearchgate.net Conversely, GSH-MEE and GSH-MIPE were not only less toxic but also profoundly reduced melanin (B1238610) production and intracellular tyrosinase activity. mdpi.com This indicates a significant divergence in their impact: GDE's effect was primarily toxic to these cells, whereas the monoesters acted as functional modulators of a specific biochemical pathway. mdpi.com

Furthermore, the ability of GDE to increase intracellular levels of cysteine and gamma-glutamylcysteine points to a distinct impact on the glutathione synthesis pathway itself, an effect not reported for GME. nih.gov This stimulation of precursor availability could have broader implications for cellular metabolism beyond just redox balance. These findings underscore that the choice of ester derivative is critical, as it determines not only the efficiency of GSH delivery but also the specific and sometimes unexpected, functional outcomes within the cell.

Structure-Activity Relationship Studies for Optimized Prodrug Design

The comparative studies of various glutathione esters provide valuable insights into the structure-activity relationships (SAR) that are crucial for designing optimized prodrugs. The fundamental principle is that esterification of the carboxyl groups increases lipophilicity, which generally enhances the ability of the molecule to diffuse across the lipid bilayer of the cell membrane. nih.gov

The superior efficacy of the diethyl ester (GDE) compared to the monoethyl ester (GME) suggests that masking both carboxyl groups results in a more significant increase in lipophilicity, leading to better membrane permeation. nih.govnih.gov Once inside the cell, the ester bonds must be readily cleaved by intracellular esterases to release the active GSH molecule. The rapid intracellular conversion of GDE to GME, and then to GSH, confirms that these ethyl ester bonds are suitable substrates for cellular enzymes. nih.gov

Future Research Directions and Unexplored Avenues for Glutathione Diethyl Ester

Elucidation of Novel Molecular Targets and Interaction Networks Beyond Direct Antioxidant Roles

The traditional view of Glutathione (B108866) (GSH) is centered on its function as a primary scavenger of reactive oxygen species (ROS). plos.org However, the functions of GSH are far more diverse, encompassing roles in detoxification, regulation of protein function through S-glutathionylation, and maintenance of cellular iron homeostasis. frontiersin.orgmdpi.comnih.gov Glutathione Diethyl Ester (GDE), by virtue of its ability to effectively increase intracellular GSH levels, serves as a powerful chemical tool to investigate these non-canonical roles.

Future research should focus on identifying the specific proteins and signaling pathways that are modulated by a GDE-induced increase in the cellular GSH pool. S-glutathionylation, a reversible post-translational modification where GSH forms a mixed disulfide with a cysteine residue on a target protein, is a key mechanism for redox regulation of protein function. mdpi.com A GDE-driven surge in GSH could alter the glutathionylation status of numerous proteins involved in critical cellular processes such as gene expression, apoptosis, and signal transduction. frontiersin.org Advanced proteomic techniques combined with GDE treatment could unveil a comprehensive map of the "glutathionylome" and its dynamic response to altered redox states.

Furthermore, GSH is known to be involved in the metabolism and homeostasis of essential metals like iron and zinc, and in the detoxification of heavy metals. nih.gov Investigations could explore how GDE-mediated GSH replenishment affects the networks that manage these metal ions, which are crucial for the function of many enzymes and transcription factors. Understanding these interactions could reveal novel therapeutic targets for diseases associated with dysregulated metal metabolism.

Table 1: Potential Molecular Targets and Networks for GDE Investigation Beyond Antioxidant Functions
Target Class/NetworkPotential Role of GSHFuture Research Direction with GDE
Protein S-GlutathionylationReversible modification regulating protein activity, localization, and stability. mdpi.comUtilize GDE to induce hyper-glutathionylation and identify novel protein targets and functional consequences using mass spectrometry-based proteomics.
Transcription Factors (e.g., NF-κB, AP-1)Modulation of DNA binding activity through redox-sensitive cysteine residues.Investigate how GDE-altered nuclear GSH levels impact the activation and downstream signaling of key transcription factors involved in inflammation and cell survival.
Iron HomeostasisInvolvement in the biogenesis of iron-sulfur (Fe-S) clusters and management of the labile iron pool. nih.govExplore the effect of GDE on Fe-S cluster assembly, cellular iron trafficking, and its potential to mitigate iron-driven oxidative damage (ferroptosis). caymanchem.com
Xenobiotic DetoxificationConjugation with drugs and toxins via Glutathione S-transferases (GSTs) for elimination. nih.govAssess GDE's ability to enhance the detoxification of specific xenobiotics and characterize its impact on the metabolic capacity of cells.
Cell Cycle RegulationMaintenance of redox environment required for progression through cell cycle checkpoints.Examine the influence of GDE on cell cycle kinetics and the activity of key regulatory proteins like cyclins and cyclin-dependent kinases.

Spatiotemporal Resolution of this compound-Mediated Redox Signaling in Live Cells

A significant challenge in redox biology is understanding how redox signals are organized and transmitted within the complex, compartmentalized environment of a living cell. GDE offers a unique opportunity to perturb the system, but observing the precise, real-time consequences of this perturbation requires sophisticated imaging technologies. Future research must aim to achieve high spatiotemporal resolution of GDE-mediated events.

The development of advanced, genetically encoded, and small-molecule fluorescent probes that are sensitive to the GSH/GSSG redox couple is crucial. nih.govnih.gov By targeting these probes to specific subcellular compartments—such as the mitochondria, nucleus, and endoplasmic reticulum—researchers can use live-cell imaging to visualize how GDE administration rapidly alters the redox environment in distinct organelles. nih.govaddgene.org This approach can provide definitive answers to long-standing questions about GSH compartmentalization and whether significant redox gradients exist and how they are modulated by GDE. nih.gov

A further avenue of exploration is the development of probes capable of tracking GDE itself, or its initial hydrolysis product, Glutathione Monoethyl Ester, before their conversion to GSH. This would allow for the visualization of the prodrug's uptake and distribution kinetics, providing a more complete picture of its mechanism of action. Correlating the localization of the ester with the subsequent change in the local GSH/GSSG ratio would provide invaluable insight into the speed and efficiency of its bioactivation within different cellular regions.

Table 2: Methodologies for High-Resolution Imaging of GDE-Mediated Redox Signaling
MethodologyPrincipleApplication in GDE Research
Organelle-Targeted Ratiometric Probes (e.g., HaloRT)Reversible, reaction-based fluorescent probes that can be targeted to specific organelles and provide quantitative measurements of GSH concentration. nih.govReal-time quantification of GSH concentration changes in the nucleus, cytosol, and mitochondria of live cells following GDE administration. nih.govaddgene.org
Genetically Encoded GSH Probes (e.g., Grx1-roGFP)Fusion proteins of human glutaredoxin 1 (Grx1) and redox-sensitive green fluorescent protein (roGFP) that specifically and ratiometrically monitor the GSH/GSSG redox potential.Dynamic imaging of the GSH/GSSG redox potential in specific cellular compartments to observe the immediate impact of GDE on redox homeostasis.
Fluorescent "Turn-On" ProbesSmall molecules that exhibit a significant increase in fluorescence upon reacting with GSH. nih.govMapping the initial wave of GSH increase throughout the cell after GDE application, highlighting areas of rapid hydrolysis.
Hypothetical GDE-Specific ProbesNovel probes designed to specifically recognize and bind to the esterified form of GSH, potentially through fluorescence or magnetic resonance.Tracking the cellular uptake, diffusion, and intracellular localization of GDE before its conversion to GSH, providing key pharmacokinetic data at the subcellular level.

Development of Advanced Methodologies for In Situ Metabolic Tracing of this compound

To fully understand the metabolic fate of GDE, it is essential to trace the molecule and its metabolites within the cell. Advanced analytical techniques, particularly those based on mass spectrometry (MS), are pivotal for this purpose. A key future direction is the synthesis and application of stable isotope-labeled GDE.

By labeling GDE with heavy isotopes such as ¹³C, ¹⁵N, or ³⁴S, researchers can distinguish the exogenously supplied molecule and its downstream metabolites from the endogenous GSH pool. Using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), it becomes possible to trace the metabolic flux of the labeled atoms as GDE is hydrolyzed and the resulting GSH is utilized in various cellular pathways, including conjugation to xenobiotics or endogenous metabolites. researchgate.net

Furthermore, GDE and its close analog, Glutathione Ethyl Ester (GSH-EE), have been used as trapping agents to detect and characterize chemically reactive metabolites. nih.govresearchgate.net This methodology can be expanded. By using isotope-labeled GDE in combination with high-resolution mass spectrometry, it is possible to create a more sensitive and selective method for identifying transient, reactive species that may play a role in drug toxicity or cellular signaling. This approach offers lower background interference compared to using unlabeled GSH, as endogenous GSH adducts will not carry the isotopic signature. nih.gov

Table 3: Advanced Methodologies for Metabolic Tracing of GDE
TechniqueDescriptionSpecific Application for GDE
Stable Isotope LabelingSynthesis of GDE with stable heavy isotopes (e.g., ¹³C, ¹⁵N). researchgate.netTo differentiate exogenous GDE-derived GSH from the endogenous pool, enabling precise metabolic flux analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)A highly sensitive analytical technique for separating, detecting, and quantifying molecules in a complex mixture.To quantify the rate of GDE uptake, its hydrolysis into GSH monoethyl ester and GSH, and its incorporation into various metabolic pathways (e.g., glutathione S-conjugates).
High-Resolution Mass Spectrometry (HRMS)MS technique (e.g., Orbitrap, FT-ICR) that provides highly accurate mass measurements, allowing for the determination of elemental composition.To identify unknown metabolites of GDE and its conjugates with high confidence.
Precursor Ion (PI) ScanningAn MS/MS scan mode used to detect all parent ions that fragment to a specific product ion. A precursor ion scan for m/z 300 in negative mode can selectively detect GSH-EE adducts. nih.govresearchgate.netTo develop a similar selective method for GDE adducts, allowing for the sensitive screening of reactive metabolites trapped by GDE in complex biological samples.

Systems-Level Modeling of Cellular Responses to this compound Perturbations

The cellular redox network is a complex system with intricate feedback loops and regulatory mechanisms controlling GSH synthesis, utilization, and regeneration. biorxiv.org GDE administration represents a significant perturbation to this homeostatic system. A major unexplored avenue is the use of systems biology and computational modeling to understand and predict the cell's global response to this perturbation.

Future research should focus on constructing detailed mathematical models of GSH metabolism and redox signaling. These models would incorporate kinetic parameters for enzymes involved in GSH synthesis (glutamate-cysteine ligase, glutathione synthetase), recycling (glutathione reductase), and consumption (glutathione peroxidases, glutathione S-transferases). nih.gov Experimental data from GDE perturbation studies—including measurements of GDE uptake, hydrolysis rates, and resulting changes in GSH and GSSG levels—would be used to parameterize and validate these models.

By integrating multi-omics data (e.g., transcriptomics, proteomics, metabolomics) obtained from GDE-treated cells, these models could simulate the downstream consequences of increased GSH availability. For instance, modeling could predict how GDE impacts the activation of the Nrf2 antioxidant response element pathway or how it shifts the balance of other cellular redox couples like NADPH/NADP+. nih.govmdpi.com Ultimately, such systems-level models could predict non-obvious network behaviors and identify novel intervention points for therapeutic benefit.

Table 4: Components for a Systems-Level Model of GDE Cellular Response
Model ComponentKey Parameters and InputsPredicted Outputs and Insights
GDE Pharmacokinetics Module- Rate of GDE transport across the cell membrane
  • Intracellular hydrolysis rates to monoester and GSH
  • Prediction of intracellular GSH delivery efficiency and kinetics.
    GSH Homeostasis Module- Kinetic parameters of GSH synthesis, recycling, and consumption enzymes
  • Feedback inhibition of glutamate-cysteine ligase by GSH biorxiv.org
  • Simulation of how GDE overrides normal homeostatic controls and impacts the GSH/GSSG ratio.
    Redox-Sensitive Signaling Module- Data on redox-sensitive transcription factors (e.g., Nrf2)
  • Proteomics data on S-glutathionylation targets
  • Prediction of changes in gene expression and protein activity in response to GDE-induced redox shifts.
    Metabolic Network Module- Metabolomics data from GDE-treated cells
  • Flux through pentose phosphate pathway (NADPH production)
  • Understanding of how increased GSH availability impacts central carbon metabolism and other interconnected pathways.

    Investigations into Its Modulatory Effects in Specific Organ Systems and Physiological Contexts (e.g., Neuroprotection, Immunomodulation)

    While GDE is a tool for cellular-level investigation, its ultimate potential lies in understanding its effects in complex physiological and pathological contexts. Future research should vigorously pursue its modulatory roles in specific organ systems, with neuroprotection and immunomodulation being particularly promising areas.

    Neuroprotection: Oxidative stress is a well-established factor in the pathogenesis of neurodegenerative diseases and acute brain injury like stroke. nih.govmdpi.com Studies have already demonstrated that the related compound, Glutathione Monoethyl Ester, can provide significant neuroprotection in animal models of stroke and spinal cord injury by increasing cellular GSH, particularly within mitochondria. mdpi.comnih.govnih.gov Given that GDE is an effective delivery agent for GSH in human cells, extensive investigation is warranted to assess its efficacy in models of Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis, where mitochondrial dysfunction and oxidative damage are key features. nih.govdntb.gov.ua

    Immunomodulation: The function of immune cells, especially T lymphocytes, is highly dependent on the intracellular GSH concentration. nih.gov GSH is critical for lymphocyte activation, proliferation, and cytokine response. Depleted GSH levels are observed in various immune-compromised states, including HIV infection. nih.gov GDE presents a logical therapeutic strategy to replenish GSH in immune cells and restore their function. nih.gov Future studies should explore the impact of GDE on T-cell activation, the balance of Th1/Th2 cytokine responses, and the function of antigen-presenting cells. Additionally, its role in modulating inflammatory conditions like asthma, where it may prevent airway hyper-responsiveness by protecting against oxidative insults, merits further investigation. nih.govamegroups.org

    Table 5: Research Directions for GDE in Neuroprotection and Immunomodulation
    Physiological ContextObserved Role of GSH/GSH EstersFuture Research Avenues for GDE
    Neuroprotection (Stroke)GSH monoethyl ester reduces infarct size in rat models of cerebral ischemia. nih.govEvaluate GDE's ability to cross the blood-brain barrier and protect neurons from ischemic-reperfusion injury.
    Neuroprotection (Spinal Cord Injury)GSH monoethyl ester improves functional recovery and neuron survival after spinal cord injury in rats. nih.govAssess GDE's efficacy in reducing secondary injury cascades, inflammation, and oxidative stress in spinal cord injury models.
    Neurodegenerative DiseasesGSH depletion is a common feature in diseases like Parkinson's. dntb.gov.uaInvestigate if GDE can restore GSH levels in dopaminergic neurons, protect against neurotoxins, and slow disease progression in relevant animal models.
    Immunomodulation (General)GSH is essential for lymphocyte activation and proliferation. nih.govCharacterize the effects of GDE on T-cell receptor signaling, cytokine production profiles, and overall immune response to pathogens.
    Immunomodulation (Asthma)GSH ethyl ester prevents airway hyper-responsiveness in mouse models. nih.govamegroups.orgElucidate the mechanisms by which GDE modulates airway inflammation, smooth muscle contraction, and redox balance in the lungs.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.